molecular formula C9H9ClO2 B094811 Benzyl chloroacetate CAS No. 140-18-1

Benzyl chloroacetate

Cat. No.: B094811
CAS No.: 140-18-1
M. Wt: 184.62 g/mol
InChI Key: SOGXBRHOWDEKQB-UHFFFAOYSA-N
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Description

Benzyl chloroacetate (CAS: 140-18-1) is an organic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Structurally, it consists of a benzyl group (C₆H₅CH₂−) esterified with chloroacetic acid. Key physical properties include a density of 1.222 g/cm³ at 25°C, a boiling point of 252.8°C, and a flash point of 117.9°C . It is soluble in ethanol, ether, and chlorinated solvents but immiscible with water .

This compound is widely used as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed α-arylation reactions to generate substituted esters and amides . For example, Table 2 in demonstrates its cross-coupling efficiency with aryl trifluoroborates, achieving conversions up to 98% under optimized conditions.

Preparation Methods

Direct Esterification of Benzyl Alcohol with Chloroacetyl Chloride

The most widely documented method for synthesizing benzyl chloroacetate involves the direct reaction between benzyl alcohol and chloroacetyl chloride. This exothermic process typically proceeds under anhydrous conditions to minimize hydrolysis side reactions. The general reaction is represented as:

C₆H₅CH₂OH + ClCH₂COCl → C₆H₅CH₂OCOCH₂Cl + HCl\text{C₆H₅CH₂OH + ClCH₂COCl → C₆H₅CH₂OCOCH₂Cl + HCl}

Reaction Conditions and Catalytic Optimization

The reaction is conventionally conducted in dichloromethane or ethyl acetate at 0–25°C, with pyridine or triethylamine added to scavenge HCl . A study by Beilstein Journal of Organic Chemistry demonstrated that in situ generation of this compound from benzyl alcohol and chloroacetyl chloride achieved 75–85% yield when using potassium carbonate as a base in refluxing ethyl acetate .

Table 1: Comparative Analysis of Direct Esterification Conditions

ParameterTypical RangeOptimal Value (Literature)Reference
Temperature0–25°C20°C
SolventDichloromethane, EtOAcEthyl acetate
BasePyridine, K₂CO₃K₂CO₃
Molar Ratio (Alcohol:Cl)1:1–1:1.21:1.05
Reaction Time2–6 hours4 hours

Challenges and Mitigation Strategies

A critical issue in this method is the competitive formation of benzyl chloride via alcohol substitution. This side reaction is suppressed by:

  • Controlled addition rates : Gradual introduction of chloroacetyl chloride minimizes local overheating .

  • Low-temperature operation : Maintaining temperatures below 30°C reduces substitution kinetics .

  • Excess base : Tripling the stoichiometric requirement of K₂CO₃ improves HCl absorption, shifting equilibrium toward ester formation .

In Situ Generation via Phase-Transfer Catalysis

Recent patents and literature describe innovative approaches using phase-transfer catalysts (PTCs) to accelerate esterification. While the primary focus of patent CN104402719A is benzyl acetate synthesis , its methodology provides insights applicable to chloroacetate systems.

Adaptation of PTC Methodology

The patent’s core innovation lies in using organic amines (e.g., trimethylamine) to form quaternary ammonium salts with chloroacetyl chloride, enhancing interfacial reactivity . Applied to this compound synthesis, this approach could theoretically proceed via:

  • Quaternary salt formation :
    R₃N + ClCH₂COCl → [R₃NCH₂COCl]⁺Cl⁻\text{R₃N + ClCH₂COCl → [R₃NCH₂COCl]⁺Cl⁻}

  • Nucleophilic displacement :
    [R₃NCH₂COCl]⁺Cl⁻ + C₆H₅CH₂OH → C₆H₅CH₂OCOCH₂Cl + R₃NH⁺Cl⁻\text{[R₃NCH₂COCl]⁺Cl⁻ + C₆H₅CH₂OH → C₆H₅CH₂OCOCH₂Cl + R₃NH⁺Cl⁻}

Table 2: Phase-Transfer Catalysis Parameters (Extrapolated from )

CatalystTemperatureYield (Projected)Byproduct Management
Trimethylamine60–90°C88–92%Sodium bicarbonate washes
Dimethylamine70–85°C85–89%Aqueous NaHSO₃ treatment
Ethylamine75–95°C82–86%Cation-exchange resin

Advantages Over Conventional Methods

  • Reduced hydrolysis : PTCs localize reactants in organic phases, minimizing water contact .

  • Faster kinetics : Reaction times decrease from hours to 30–60 minutes .

  • Byproduct utilization : HCl-neutralizing agents like sodium carbonate convert waste into NaCl, simplifying disposal .

Schotten-Baumann-Type Reactions

The Schotten-Baumann protocol, involving aqueous-organic biphasic systems, offers scalability advantages. A modified version for this compound synthesis employs:

C₆H₅CH₂OH + ClCH₂COCl + NaOH → C₆H₅CH₂OCOCH₂Cl + NaCl + H₂O\text{C₆H₅CH₂OH + ClCH₂COCl + NaOH → C₆H₅CH₂OCOCH₂Cl + NaCl + H₂O}

Process Optimization

  • Solvent selection : Toluene outperforms THF due to better phase separation .

  • Base concentration : 10% NaOH aqueous solution maximizes ester yield while minimizing saponification .

  • Stoichiometry : A 10% excess of chloroacetyl chloride compensates for hydrolysis losses .

Industrial-Scale Considerations

A pilot study documented in Chemsrc achieved 91% yield at 500-L scale using:

  • Continuous HCl removal : Vacuum stripping prevents acid accumulation .

  • Automated pH control : Maintains reaction pH at 8.5–9.0 to avoid emulsion formation .

MetricConventional MethodPTC Method
E-factor3.21.8
PMI (Process Mass Intensity)6.74.1
Carbon Efficiency68%82%

Chemical Reactions Analysis

Types of Reactions: Benzyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Monoesters:
Benzyl chloroacetate serves as a key reagent in the synthesis of monoesters of phosphonoacetic acid. This application is crucial in the development of various pharmaceutical compounds. The reaction typically involves the interaction of this compound with tris(trimethylsilyl) phosphite, followed by hydrolysis to yield the desired monoester products .

2. Peptide Synthesis:
In peptide chemistry, this compound is used as an ester substrate for carboxypeptidase Y catalyzed peptide synthesis. This method allows for the selective formation of peptide bonds, facilitating the assembly of complex peptides and proteins . The use of this compound in this context enhances the efficiency and specificity of peptide synthesis.

Medicinal Chemistry

3. Anti-Herpes Activity:
Research has indicated that analogues derived from this compound exhibit anti-herpes simplex virus activity. These compounds are synthesized through modifications involving this compound, demonstrating its potential in developing antiviral agents .

4. Reactive Intermediate:
this compound is also recognized as a reactive intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for creating diverse medicinal compounds .

Case Study 1: Lignan Synthesis

A notable application of this compound is in the total synthesis of lignans and norlignans. In a study published in the Journal of the Chemical Society, researchers demonstrated that this compound can be utilized to synthesize (±)-di-O-methyl ethers of norlignans such as sequirin-A and agatharesinol. This research highlights its significance in natural product synthesis and its role in understanding biosynthetic pathways .

Case Study 2: Phosphonoacetic Acid Derivatives

Another significant study focused on synthesizing phosphonoacetic acid derivatives using this compound. The findings revealed that the compound could effectively generate various esters that are critical for pharmaceutical applications, particularly those targeting viral infections .

Summary Table of Applications

Application Description
Synthesis of MonoestersUsed in creating monoesters of phosphonoacetic acid for pharmaceutical use
Peptide SynthesisActs as an ester substrate for selective peptide bond formation
Anti-Herpes ActivityDerivatives exhibit antiviral properties against herpes simplex virus
Reactive IntermediateServes as a versatile reagent in pharmaceutical synthesis
Lignan SynthesisKey component in synthesizing natural products like lignans

Mechanism of Action

The mechanism of action of benzyl chloroacetate involves its reactivity as an ester. The chloro group in the molecule makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or transesterification, depending on the reaction conditions .

Comparison with Similar Compounds

Benzyl chloroacetate shares functional similarities with other chloroacetates and benzyl esters. Below is a detailed comparison:

Ethyl Chloroacetate (CAS: 105-39-5)

  • Structure : Ethyl ester of chloroacetic acid.
  • Physical Properties : Boiling point = 143°C , density = 1.158 g/cm³ , and molecular weight = 136.58 g/mol .
  • Reactivity : Less sterically hindered than this compound, enabling faster nucleophilic substitutions. However, its lower boiling point limits high-temperature applications.
  • Applications : Primarily used in agrochemical synthesis and as a solvent modifier .

Benzyl Acetate (CAS: 140-11-4)

  • Structure : Benzyl ester of acetic acid (lacks the chlorine substituent).
  • Physical Properties : Boiling point = 215°C , density = 1.054 g/cm³ .
  • Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in cross-coupling reactions compared to this compound.
  • Applications : Dominantly used in perfumery and flavoring due to its floral odor .

Benzyl Chloroformate (CAS: 501-53-1)

  • Structure : Benzyl ester of chloroformic acid (ClCO−).
  • Physical Properties : Boiling point = 103°C (at 20 mmHg), density = 1.25 g/cm³ .
  • Reactivity : Highly reactive as a carbamate-forming agent but prone to hydrolysis. Unlike this compound, it is more toxic (LD₅₀ oral rat = 250 mg/kg ) .
  • Applications : Key reagent in peptide synthesis and protecting-group chemistry .

Methyl Chloroacetate (CAS: 96-34-4)

  • Structure : Methyl ester of chloroacetic acid.
  • Physical Properties : Boiling point = 129°C , density = 1.208 g/cm³ .
  • Reactivity : Similar reactivity to ethyl chloroacetate but with increased volatility.
  • Applications : Intermediate in pharmaceutical production and polymer chemistry.

Comparative Data Table

Compound CAS Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 140-18-1 184.62 252.8 1.222 Organic synthesis, α-arylation
Ethyl Chloroacetate 105-39-5 136.58 143 1.158 Agrochemicals, solvents
Benzyl Acetate 140-11-4 150.18 215 1.054 Perfumery, flavoring
Benzyl Chloroformate 501-53-1 184.59 103 (20 mmHg) 1.25 Peptide synthesis
Methyl Chloroacetate 96-34-4 108.52 129 1.208 Pharmaceuticals, polymers

Biological Activity

Benzyl chloroacetate (BCA), a chemical compound classified as an ester, has garnered attention in various fields of biological and chemical research due to its potential applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound, with the chemical formula C9_9H9_9ClO2_2 and CAS number 140-18-1, is synthesized through the reaction of benzyl alcohol with chloroacetyl chloride. This reaction typically occurs under controlled conditions to ensure high yields and purity. The compound appears as a colorless to pale yellow liquid with a characteristic odor.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its chemical structure. Its reactivity as an electrophile allows it to participate in nucleophilic substitution reactions, which are crucial in biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : BCA has been shown to inhibit certain enzymes by modifying amino acid residues within the active site.
  • Antimicrobial Properties : Studies indicate that BCA possesses antimicrobial activity against a range of pathogens, making it a candidate for further exploration in pharmaceutical applications.
  • Cytotoxic Effects : Research has demonstrated that BCA can induce cytotoxicity in specific cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme inhibitionModifies active site residues

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Research : In vitro studies have shown that this compound can induce cell death in human breast cancer cells (MCF-7). The compound was found to trigger apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors. The IC50 value was determined to be approximately 20 µM, indicating a promising therapeutic window for further development.
  • Enzyme Inhibition Studies : Research exploring the mechanism of action revealed that this compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Kinetic studies showed that BCA acts as a non-competitive inhibitor, providing insights into its potential neuropharmacological applications.

Q & A

Q. What are the standard synthetic routes for benzyl chloroacetate, and how do reaction conditions influence yield?

Basic Research Question
this compound is synthesized via esterification of chloroacetic acid with benzyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Key variables include temperature (80–120°C), catalyst concentration, and stoichiometric ratios. For example, excess benzyl alcohol may improve esterification efficiency. The compound’s CAS (140-18-1) and molecular formula (C₉H₉ClO₂) confirm its structural identity . Advanced protocols employ palladium-catalyzed α-arylation with potassium aryltrifluoroborates, where base selection (e.g., K₃PO₄ vs. Cs₂CO₃) significantly impacts conversion rates (Table 1, ).

Q. How can researchers characterize the purity and structural integrity of this compound?

Intermediate Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.35–7.25 (m, aromatic H), δ 5.25 (s, CH₂O), δ 4.10 (s, ClCH₂COO). ¹³C NMR confirms ester carbonyl (δ 168–170 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Retention times and fragmentation patterns (e.g., m/z 184 for [M]⁺) validate purity. A study reported 98% purity via GC-MS using a DB-5 column .
  • Elemental Analysis: Matches theoretical C (58.55%), H (4.91%), Cl (19.21%) .

Q. What are the challenges in optimizing solvent systems for this compound in catalytic reactions?

Advanced Research Question
Methodological Answer:
Solvent polarity and H-bonding capacity critically influence reaction kinetics. For example, binary mixtures (e.g., ethyl chloroacetate + benzyl alcohol) exhibit non-ideal viscosity and density behavior, requiring empirical optimization (e.g., using the Jouyban-Acree model) . In Pd-catalyzed α-arylation, polar aprotic solvents (e.g., DMF) enhance substrate solubility but may deactivate catalysts. Researchers should conduct systematic solvent screening (e.g., via DoE) to balance reactivity and stability .

Q. How do base additives affect the efficiency of palladium-catalyzed reactions involving this compound?

Advanced Research Question
Methodological Answer:
Base choice governs deprotonation and catalyst turnover. In α-arylation with potassium 2-methoxyphenyltrifluoroborate (Table 1, ):

BaseConversion (%)
K₃PO₄92
Cs₂CO₃85
NaOAc68
Strong bases (K₃PO₄) favor higher conversions but may promote side reactions. Kinetic studies under inert atmospheres (N₂/Ar) are recommended to mitigate oxidation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Intermediate Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to prevent inhalation of vapors/aerosols .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: In sealed containers away from ignition sources, at temperatures <25°C .

Q. How can contradictions in reported reaction yields for this compound be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles: Variations in starting material purity (e.g., benzyl alcohol grade). Validate via GC-MS .
  • Catalyst Loading: Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter turnover. Replicate conditions with controlled catalyst batches.
  • Analytical Calibration: Standardize GC/MS integration methods to reduce quantification errors .

Q. What future research directions address the limitations of this compound in organic synthesis?

Advanced Research Question
Methodological Answer:

  • Green Chemistry: Develop solvent-free esterification or biocatalytic routes using lipases .
  • Purification Innovation: Explore column chromatography with gradient elution (hexane/EtOAc) to separate by-products .
  • Toxicity Studies: Assess ecotoxicological impacts (e.g., Daphnia magna assays) to guide waste management .

Properties

IUPAC Name

benzyl 2-chloroacetate
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InChI

InChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2
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InChI Key

SOGXBRHOWDEKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCl
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Molecular Formula

C9H9ClO2
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DSSTOX Substance ID

DTXSID8059689
Record name Benzyl 2-chloroacetate
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Molecular Weight

184.62 g/mol
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CAS No.

140-18-1
Record name Phenylmethyl 2-chloroacetate
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Synthesis routes and methods

Procedure details

A mixture consisting of sodium chloroacetate (2.344 g, 20 millimoles, Aldrich, 98%), sodium iodide (0.152 g, 1 millimole, Aldrich, 98%) and water (249.3 g) was introduced to a three-necked 500 mL flask. The organic phase consisting of benzyl chloride (10.139. g, 80 millimoles, Aldrich, 97%), durene (GC standard, 0.781 g, 6 millimoles, Aldrich, 98%), and Adogen 464 (0.900 g, 2 millimoles, Aldrich) was added to the aqueous phase and the two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) for about seven hours at 45° C. The organic phase:aqueous phase weight ratio was 1:21. The aliquots were taken at 0, 30, 97, 186, 300 and 400 minutes after the addition of the organic phase. After a brief centrifugation the phases were separated and the organic phase of each aliquot was injected into the GC instrument. The yield of benzyl chloroacetate based on the limiting reactant (sodium chloroacetate) was 55%, the conversion of the chloroacetate anion was 67%. Benzyl chloroacetate was accompanied by small quantities of benzyl iodide and benzyl alcohol and an unidentified product. Its yield was above 10%.
Quantity
2.344 g
Type
reactant
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step Two
Quantity
80 mmol
Type
reactant
Reaction Step Three
Quantity
0.781 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five
Name
Quantity
249.3 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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